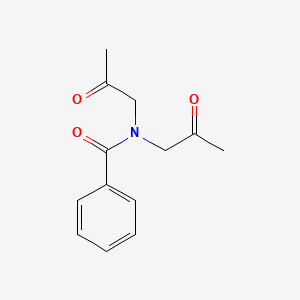

Benzamide, N,N-bis(2-oxopropyl)-

Description

The 2-oxopropyl substituent introduces ketone functionalities, which may enhance electrophilic reactivity compared to hydroxyl or alkyl-substituted analogs.

Properties

CAS No. |

61636-38-2 |

|---|---|

Molecular Formula |

C13H15NO3 |

Molecular Weight |

233.26 g/mol |

IUPAC Name |

N,N-bis(2-oxopropyl)benzamide |

InChI |

InChI=1S/C13H15NO3/c1-10(15)8-14(9-11(2)16)13(17)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3 |

InChI Key |

LJQSPEKJECVPNN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CN(CC(=O)C)C(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N,N-bis(2-oxopropyl)- typically involves a series of chemical reactions. One common method includes the reaction of benzamide with 2-oxopropyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the process and ensure high yield .

Industrial Production Methods

In an industrial setting, the production of Benzamide, N,N-bis(2-oxopropyl)- involves large-scale chemical reactors where the reactants are mixed and heated to specific temperatures. The process is carefully monitored to maintain the desired reaction conditions and to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N,N-bis(2-oxopropyl)- undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .

Scientific Research Applications

Benzamide, N,N-bis(2-oxopropyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and studies.

Biology: It is used in the study of biological processes and interactions.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, N,N-bis(2-oxopropyl)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs and their distinguishing features are summarized below:

*Calculated based on structural analogs.

Key Observations :

- The 2-oxopropyl groups in the target compound introduce ketone functionalities, which may increase susceptibility to nucleophilic attack compared to hydroxylated analogs like N,N-bis(2-hydroxypropyl)benzamide .

- Electron-withdrawing substituents (e.g., sulfamoyl in ) drastically alter reactivity and biological activity compared to alkyl/ketone-substituted benzamides .

Physicochemical Properties

While direct data on the target compound are unavailable, inferences can be drawn from analogs:

- Solubility : Hydroxypropyl-substituted benzamides (e.g., CAS 422278-61-3) exhibit higher aqueous solubility due to hydroxyl groups, whereas 2-oxopropyl derivatives may favor organic solvents due to reduced polarity .

- Stability : Ketone-bearing benzamides are likely more prone to hydrolysis or redox reactions under physiological conditions compared to ether- or hydroxyl-substituted variants.

Carcinogenicity and Mutagenicity

- N-Nitrosomethyl(2-oxopropyl)amine (MOP): A structurally related nitrosamine () demonstrated potent pancreatic carcinogenicity in Syrian hamsters, with tumors in 80–93% of subjects at doses as low as 1.75 mg/kg/week. MOP also induced nasal cavity and liver tumors, highlighting the impact of 2-oxopropyl groups on tissue specificity .

- Comparison with BOP: MOP (2-oxopropyl-substituted) exhibited stronger mutagenicity in V79 cell assays than nitrosobis(2-oxopropyl)amine (BOP), suggesting that methyl group positioning and substituent electronegativity influence carcinogenic potency .

Antioxidant Activity (Schiff Base Analogs)

The absence of hydroxyls in 2-oxopropyl-substituted benzamides likely reduces such activity, emphasizing the role of substituent polarity in redox modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.